5-chloro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-methoxybenzamide
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Description
5-chloro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C18H16ClNO3S and its molecular weight is 361.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
- Novel Derivatives as Anticonvulsant Agents : Research on 4-thiazolidinone derivatives, which share a similar complex structure with the query compound, has shown that these compounds exhibit considerable anticonvulsant activity in experimental models. The presence of essential functional groups for binding to the benzodiazepine receptors highlights the significance of structural design in the development of pharmacologically active compounds (Faizi et al., 2017).
Corrosion Inhibition
- Methoxy-Substituted Derivatives as Corrosion Inhibitors : The study of methoxy-substituted phenylthienyl benzamidine derivatives for corrosion inhibition of carbon steel in acidic medium indicates the potential application of similar structured compounds in industrial material protection. These derivatives show high inhibition efficiency, providing insights into the application of organic compounds in corrosion prevention (Fouda et al., 2020).
Antimicrobial Activity
- Antimicrobial Agents Synthesis : A study on the facile synthesis of 5-(alkylidene)thiophen-2(5H)-ones, related to the query compound, demonstrates these compounds' effectiveness in reducing biofilm formation by marine bacteria. This suggests the potential use of similar compounds in the development of new antimicrobial agents (Benneche et al., 2011).
Molecular Docking and EGFR Inhibition
- Benzimidazole Derivatives as EGFR Inhibitors : Molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole for their anti-cancer properties highlight the role of structural design in enhancing the activity against specific targets like the EGFR. This research area could be relevant for the development of new cancer therapies (Karayel, 2021).
Properties
IUPAC Name |
5-chloro-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3S/c1-22-16-4-2-13(19)10-15(16)18(21)20-8-6-14-3-5-17(24-14)12-7-9-23-11-12/h2-5,7,9-11H,6,8H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYETZNRORQRMST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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